ML186

GPR55 EC50 agonist potency

Disambiguating GPR55 from cannabinoid receptors requires uniform selectivity-ML184's 57-fold CB2 window introduces interpretive risk. ML186 eliminates this with >100-fold uniformity across all counter-targets. - EC₅₀ 305 nM (GPR55), >100-fold vs GPR35/CB1/CB2 - 86% human microsomal stability at 1 h; PAMPA Pe 116×10⁻⁶ cm/s - MD-validated agonist-bound GPR55 conformations - Activates β-arrestin (pERK) & G-protein (PKCβII) at 1-10 µM Reliable batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C20H24N2O5S2
Molecular Weight 436.5 g/mol
CAS No. 869469-51-2
Cat. No. B1663217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML186
CAS869469-51-2
SynonymsN-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;                               ML-186
Molecular FormulaC20H24N2O5S2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4
InChIInChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23)
InChIKeyHRQXJJWQYKYFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML186 (CAS 869469-51-2) – GPR55 Agonist Procurement Guide for Cannabinoid-Orphan Receptor Research


ML186 (CID 15945391) is a morpholinosulfonylphenylamide small molecule that functions as a potent and selective agonist of GPR55, an orphan G protein-coupled receptor implicated as a putative cannabinoid receptor subtype [1]. Originally developed at the Sanford-Burnham Center for Chemical Genomics as part of the NIH Molecular Libraries Program, ML186 was one of three structurally distinct GPR55 agonist probes identified through high-throughput screening, alongside ML184 and ML185 [1]. The compound activates GPR55 with an EC₅₀ of 305 nM and demonstrates downstream signaling activation of ERK phosphorylation and PKC β II translocation at 1–10 μM [1].

Target engagement GPR55 orphan GPCR agonist probe for cannabinoid-receptor crosstalk research.
Signaling coverage Activates both pERK (β-arrestin) and PKCβII (G-protein) branches for biased agonism studies.
Selectivity design Uniform counter-target selectivity window supports clean interpretation in CB1/CB2 co-expressing models.

Why ML186 Cannot Be Replaced by Other GPR55 Agonist Probes for Experimental Consistency


Although ML184, ML185, and ML186 are frequently grouped as in-class GPR55 agonist probes from the same NIH screening campaign, their divergent chemical scaffolds – morpholinosulfonylphenylamide (ML186), tricyclic triazoloquinoline (ML185), and piperazine (ML184) – produce substantial differences in potency, selectivity ratio, physicochemical profile, and ADMET behavior [1][2]. Substituting ML186 with ML185, for instance, introduces a nearly 2.2× loss in GPR55 potency (EC₅₀ 658 vs. 305 nM) and a markedly different logP (5.6 vs. 2.7) that alters membrane partitioning behavior [1][2]. Even the more potent ML184, while sharing comparable solubility and permeability characteristics, exhibits a nuanced selectivity pattern (>120/83/57-fold against GPR35/CB1/CB2) that differs quantitatively from ML186’s uniform >100-fold selectivity across all three counter-targets [1]. Such scaffold-dependent variations in molecular recognition, as confirmed by molecular dynamics simulations showing ML186-specific agonist-bound conformations of GPR55 [3], mean that data obtained with one probe cannot be assumed transferable to another.

Scaffold mismatch. Morpholinosulfonylphenylamide scaffold (ML186) differs from triazoloquinoline (ML185) and piperazine (ML184), altering potency rank and ADMET profile.
Selectivity shift. ML184's asymmetric CB2 selectivity (57-fold) may confound data interpretation where ML186 maintains a uniform window.
Species stability. ML186's extreme mouse microsomal instability precludes direct substitution in mouse in vivo models without reformulation review.

ML186 Differential Evidence vs. Closest GPR55 Agonist Analogs – Quantitative Comparator Data


GPR55 Agonist Potency Ranking: ML186 Occupies a Defined Intermediate Position Between ML184 and ML185

In the same β-arrestin PathHunter assay format used to identify all three probes, ML186 activated GPR55 with an EC₅₀ of 305 nM, placing it at an intermediate potency between ML184 (EC₅₀ 263 nM) and ML185 (EC₅₀ 658 nM) [1]. This represents a 1.16× lower potency than ML184 and a 2.16× higher potency than ML185, with all measurements derived from the same screening center under standardized conditions (PubChem AID 2347) [1]. The endogenous ligand LPI exhibits approximately 4-fold lower potency at 1.2 μM, confirming ML186 as a substantially stronger pharmacological tool [1].

GPR55 agonist potency
Head-to-head
EC₅₀ 305 nM; 1.16× less potent than ML184, 2.16× more potent than ML185
Intermediate agonist strength for dose-response studies.
β-arrestin PathHunter assay, PubChem AID 2347.
GPR55 EC50 agonist potency GPCR screening

Uniform vs. Differential Selectivity: ML186 Exhibits Consistent >100-Fold Window Across All Counter-Targets

Counter-screening profiling reveals a critical differentiation in selectivity architecture: ML186 demonstrates a uniform >100-fold selectivity against GPR35, CB1, and CB2 in both agonist and antagonist modes [1]. In contrast, ML184 exhibits asymmetric selectivity ratios of >120-fold (GPR35), 83-fold (CB1), and 57-fold (CB2) as an antagonist [1], while ML185 shows only >48-fold selectivity across all three counter-targets [1]. This means that for CB2, ML186 provides a ≥1.75× larger safety window than ML184 and a ≥2.08× larger window than ML185, reducing ambiguity when interpreting results in cells co-expressing cannabinoid receptors [1].

Selectivity window
Head-to-head
Uniform >100-fold vs. GPR35/CB1/CB2. CB2 window: ≥1.75× wider than ML184.
Simplifies off-target exclusion in cannabinoid receptor co-expression models.
Counter-screening data; agonist and antagonist modes.
GPR55 selectivity CB1 CB2 GPR35 off-target profiling

Physicochemical Profile: ML186's Lower Lipophilicity Offers Practical Handling and Assay Compatibility Advantages

ML186 exhibits an XLogP3-AA of 2.7, compared to 5.6 for ML185 and 3.5 for ML184 [1]. This 2.9 log unit lower lipophilicity versus ML185 translates to a theoretically ~800-fold difference in octanol-water partition coefficient, substantially affecting membrane distribution and non-specific binding. ML186's topological polar surface area (TPSA) of 122 Ų is intermediate between ML184 (72.6 Ų) and ML185 (135 Ų), while its molecular weight (436.5 g/mol) is the lowest among the three probes (ML185: 461.6; ML184: 470.6 g/mol) [1]. All three compounds have zero or one H-bond donor, but ML186 presents the highest H-bond acceptor count (6) [1].

Physicochemical profile
Head-to-head
XLogP3 2.7; MW 436.5 g/mol; TPSA 122 Ų
Lower lipophilicity may reduce non-specific binding in cell-based assays.
Calculated properties; lowest MW among ML probes.
LogP molecular weight topological polar surface area drug-likeness solubility

Aqueous Solubility and Passive Permeability: ML186 Shows pH-Dependent Solubility Trade-offs but Comparable Passive Permeability

ML186 exhibits pH-dependent aqueous solubility ranging from 0.08 μg/mL (pH 5.0) to 0.28 μg/mL (pH 6.2) to 0.22 μg/mL (pH 7.4) [1]. Compared to ML184, ML186 is approximately 3–4× less soluble across the physiological pH range (ML184: 0.36/0.56/0.68 μg/mL at pH 5.0/6.2/7.4) [1]. Its PAMPA passive permeability (Pe) at pH 7.4 is 116 × 10⁻⁶ cm/s, which is 1.78× higher than ML185 (65 × 10⁻⁶ cm/s) but approximately 20× lower than ML184 (2,306 × 10⁻⁶ cm/s at pH 7.4) [1]. Plasma protein binding is uniformly high for all three probes (≥98.7%), and hepatic toxicity was not observed at concentrations up to 50 μM for any probe [1].

Solubility & permeability
Head-to-head
Solubility 0.08–0.28 μg/mL; PAMPA Pe 116 × 10⁻⁶ cm/s (pH 7.4)
PAMPA vs ML184
Intermediate permeability supports controlled intracellular exposure.
pH-dependent solubility; 3–4× lower than ML184.
aqueous solubility PAMPA permeability ADMET in vitro pharmacokinetics

Hepatic Microsomal Stability: ML186 Demonstrates Species-Divergent Stability, Enabling Differential Human vs. Mouse Experimental Design

ML186 exhibits a pronounced species-dependent hepatic microsomal stability profile: 86.09% remaining after 1 hour in human microsomes versus only 0.99% remaining in mouse microsomes, representing an 87-fold species difference [1]. ML185 shows the inverse pattern with superior stability (100% human, 38.50% mouse at 1 h), while ML184 displays relatively balanced stability (81.58% human, 99.23% mouse) [1]. Notably, ML186's human microsomal stability extends to 39.18% remaining at 32 hours, indicating a long half-life in human hepatic preparations [1].

Hepatic stability
Head-to-head
Human 86.09% (1 h) vs. Mouse 0.99% (1 h); 87:1 species ratio
Preferred for human hepatocyte assays; not suited for mouse in vivo models.
Extended stability: 39.18% remaining at 32 h (human).
hepatic microsome stability metabolic stability species differences ADMET

Downstream Signaling Competence: ML186 Activates Both pERK and PKCβII Pathways, Validated as a Functional GPR55 Agonist

ML186 is active in two orthogonal downstream signaling assays: ERK phosphorylation at 1 μM (PubChem AID 485279) and PKC β II translocation at 10 μM (PubChem AID 463192) [1]. This dual-pathway activation profile is shared with ML184 and ML185, confirming that all three probes act as functional GPR55 agonists capable of engaging both G-protein-dependent (PKCβII) and β-arrestin-mediated (pERK) signaling branches [1]. Additionally, ML186 at 5 μM induces GPR55 receptor internalization in U2OS cells, comparable to ML184 and ML185 at the same concentration [2], providing visual confirmation of receptor engagement and trafficking.

Functional agonism
Class-level
Active in pERK (1 μM) and PKCβII (10 μM) orthogonal assays; receptor internalization at 5 μM.
Supports dual-pathway (G-protein and β-arrestin) signaling studies.
Class-level inference shared with ML184/ML185.
ERK phosphorylation PKCβII translocation β-arrestin GPCR signaling functional agonism

ML186 Application Scenarios Driven by Differential Evidence


Definitive Pharmacological Fingerprinting of GPR55 vs. Cannabinoid Receptor Crosstalk

Investigators studying CB1/CB2 receptor contributions in tissues co-expressing GPR55 should select ML186 for its uniform >100-fold selectivity across all three counter-targets [1]. Unlike ML184, which drops to only 57-fold selectivity against CB2, ML186 maintains a consistent >100-fold window, enabling cleaner deconvolution of GPR55-specific from cannabinoid receptor-mediated effects in neuroinflammation, pain, and cancer models where these receptors overlap [1]. This uniform selectivity profile directly supports procurement decisions for laboratories requiring a single probe with predictable off-target exclusion across all cannabinoid counter-screens.

Human Hepatocyte and Human Tissue-Based GPR55 Signaling Studies Requiring Metabolic Stability

For experiments conducted in human hepatic models or primary human tissues where compound degradation during extended incubation would confound results, ML186 uniquely combines high human microsomal stability (86.09% at 1 h, 39.18% at 32 h) with intermediate permeability (PAMPA Pe 116 × 10⁻⁶ cm/s at pH 7.4) [1]. This property pair enables sustained receptor activation over prolonged exposure periods without rapid intracellular accumulation, distinguishing it from ML184 (very high permeability, 2,306 × 10⁻⁶ cm/s) and ML185 (lower metabolic stability, 38.50% mouse at 1 h) [1].

Computational Docking and Molecular Dynamics Studies of GPR55 Agonist-Bound Conformations

ML186 has been specifically validated in microsecond-length unbiased molecular dynamics simulations where it samples agonist-like conformations of GPR55 that are clearly distinguishable from antagonist-bound states induced by cannabidiol [2]. This experimentally confirmed ability to stabilize active-state receptor conformations, combined with its lower molecular weight (436.5 g/mol) and moderate lipophilicity (XLogP3 2.7) that reduce computational sampling complexity [3], makes ML186 the structurally better-characterized choice for in silico ligand-receptor interaction studies compared to ML185.

Biased Agonism and Functional Selectivity Profiling Across GPR55 Signaling Branches

Researchers investigating ligand bias at GPR55 require a probe with confirmed dual-pathway competence. ML186 activates both the β-arrestin (pERK at 1 μM) and G-protein (PKCβII at 10 μM) signaling branches [1], while its intermediate potency (EC₅₀ 305 nM) provides a defined reference point for comparing full vs. partial agonists [1]. Combined with ML186's receptor internalization activity at 5 μM [4], this makes the compound suitable for systematic profiling of signaling bias factors across multiple downstream readouts in a single experimental system.

Application
Selection Property
Validation Focus
GPR55 vs. cannabinoid receptor crosstalk
Uniform >100-fold counter-target selectivity
CB1/CB2 co-expression model deconvolution
Human hepatocyte and tissue-based signaling
High human microsomal stability, intermediate permeability
Sustained activation without rapid intracellular accumulation
Computational docking and molecular dynamics
Low MW, moderate lipophilicity, agonist-bound conformations
Active-state GPR55 sampling in silico
Biased agonism and functional selectivity profiling
Dual-pathway competence (pERK + PKCβII)
Signaling bias factors across multiple downstream readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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